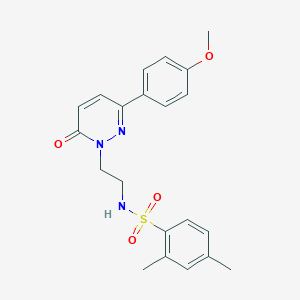

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

説明

This compound features a 6-oxopyridazinone core substituted at position 3 with a 4-methoxyphenyl group. A two-carbon ethyl chain links the pyridazinone moiety to a 2,4-dimethylbenzenesulfonamide group. The sulfonamide moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group introduces electron-donating properties that may influence receptor binding.

特性

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-4-10-20(16(2)14-15)29(26,27)22-12-13-24-21(25)11-9-19(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFKJOOSLQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of a hydrazine derivative with a diketone.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

Introduction of the Dimethylbenzenesulfonamide Moiety: This step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Compound 8a () :

- Structure: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide.

- Key Differences:

- Substituents : 4-(Methylthio)benzyl vs. 4-methoxyphenyl.

- Linker : Acetamide vs. ethyl chain.

- Sulfonamide : Absent; replaced by bromophenylacetamide.

- Implications: The methylthio group may reduce metabolic stability compared to the methoxy group.

Compound 6e () :

- Structure: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.

- Key Differences: Substituents: Benzylpiperidinyl vs. 4-methoxyphenyl. Linker: Acetamide vs. ethyl chain. Core: Antipyrine (pyrazole) hybrid vs. standalone pyridazinone.

Sulfonamide-Containing Analogues

Compound 10a () :

- Structure: N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide.

- Key Differences: Core: 2-Pyridone vs. pyridazinone. Substituents: Benzo[d]thiazole vs. 4-methoxyphenyl. Sulfonamide: Direct attachment to pyridone vs. ethyl-linked benzenesulfonamide.

- Implications: The benzo[d]thiazole group may enhance antiviral activity, while the pyridazinone core in the target compound could improve metabolic stability .

Patent Compound () :

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

- Key Differences: Core: Pyrazolo[3,4-d]pyrimidine vs. pyridazinone. Substituents: Fluorophenyl-chromenyl vs. 4-methoxyphenyl. Sulfonamide: N-Methyl vs. 2,4-dimethyl substitution.

Comparative Pharmacological and Physicochemical Properties

Bioactivity Insights

- The 2,4-dimethylbenzenesulfonamide group in the target compound may enhance selectivity for sulfonamide-binding enzymes (e.g., COX-2) compared to acetamide derivatives.

生物活性

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is C19H24N4O3S, with a molecular weight of approximately 396.48 g/mol. Its structure includes:

- Pyridazine core : A heterocyclic structure that may interact with various biological targets.

- Methoxyphenyl group : Known to enhance pharmacological properties.

- Sulfonamide moiety : Associated with antibacterial and diuretic activities.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. Potential pathways include:

- Inhibition of enzyme activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.

- Modulation of receptor signaling : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.

- Interference with cellular processes : It may affect cell proliferation, apoptosis, or inflammatory responses.

Biological Activity and Efficacy

Preliminary studies suggest that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide exhibits promising biological activities:

- Anticancer Activity : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics such as 5-fluorouracil in certain cancer types .

- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in cell culture models, indicating its role in modulating inflammatory pathways .

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells through the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。